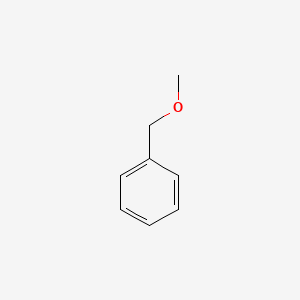

Benzyl methyl ether

Description

Properties

IUPAC Name |

methoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZBCPTCWJTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060227 | |

| Record name | Benzyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-86-3 | |

| Record name | Benzyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22RLS78BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl methyl ether (CAS 538-86-3), also known as methoxymethylbenzene, is an organic compound with applications in fragrance, perfumery, and as a solvent in organic synthesis.[1][2] A thorough understanding of its physical properties is essential for its effective use in research, development, and manufacturing. This technical guide provides a detailed overview of the key physical characteristics of this compound, outlines standardized experimental protocols for their determination, and presents visual workflows for these procedures.

Core Physical Properties

This compound is a clear, colorless to slightly yellowish liquid.[2][3] Its fundamental physical and chemical identifiers are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [1][3][4][5] |

| Molecular Weight | 122.16 g/mol | [1][3][4][5] |

| IUPAC Name | (Methoxymethyl)benzene | [3] |

| CAS Number | 538-86-3 | [1][3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [2][3] |

A comprehensive summary of the key quantitative physical properties of this compound is provided in the following table. These values represent a consensus from multiple sources and are critical for handling, process design, and safety assessments.

| Property | Value Range | Conditions | Reference(s) |

| Boiling Point | 169 - 174 °C | @ 760 mm Hg | [1][4][6][7] |

| Melting Point | -53 to -52.6 °C | [1][3][4][6][8] | |

| Density / Specific Gravity | 0.949 - 0.987 g/mL | @ 20-25 °C | [1][3][6][9] |

| Refractive Index (n_D) | 1.498 - 1.504 | @ 20 °C | [1][3][6] |

| Flash Point | 51.9 - 56 °C | Closed Cup | [1][3][10] |

| Vapor Pressure | 1.50 - 1.66 mmHg | @ 25 °C | [6][7] |

| Water Solubility | ~3000 mg/L (Practically Insoluble) | @ 20 °C | [2][6][7] |

| logP (o/w) | 1.9 - 1.92 | [6][11][12] | |

| Solubility in Organic Solvents | Soluble | Alcohol, Ether, Oils | [1][2][13] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory methodologies for measuring the key properties of this compound.

Boiling Point Determination (Siwoloboff Method)

The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small liquid samples.[3] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed into a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. This induces convection currents that ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.

-

Determination: Heating is discontinued once a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1][3][9]

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the capillary method is standard. Since this compound has a very low melting point (-52.6 °C), this procedure would require a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same.

Methodology:

-

Sample Preparation: The sample must be thoroughly dried and, if solid, finely powdered. A small amount is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm and packed tightly.[6][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating/cooling bath or a metal block apparatus. For this compound, a cooling bath (e.g., ethanol/dry ice) would be used.

-

Heating/Cooling Rate: The temperature is lowered until the sample solidifies. Then, the temperature is raised slowly, typically at a rate of 1-2 °C per minute, as it approaches the expected melting point.[6]

-

Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a transparent liquid (complete melting).[6] For a pure substance, this range should be narrow.

Density Determination (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a flask designed to hold a precise volume of liquid at a specific temperature, enabling highly accurate density measurements.

Methodology:

-

Preparation: A clean, dry pycnometer with its stopper is accurately weighed on an analytical balance (m₀).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped away. The filled pycnometer is weighed (m₁). The volume (V) is calculated from V = (m₁ - m₀) / ρ_water.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. All exterior surfaces are carefully dried.

-

Final Weighing: The pycnometer filled with the sample is weighed (m₂).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₂ - m₀) / V.[14][15][16]

Solubility Determination

Solubility is qualitatively and quantitatively assessed to understand a compound's behavior in various solvent systems. This is critical for applications in drug formulation, extraction, and purification.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, toluene).

-

Procedure: A measured amount of the solute (e.g., 25 mg of this compound) is placed in a test tube.[17]

-

Titration: The solvent is added incrementally (e.g., in 0.25 mL portions) with vigorous shaking after each addition.[17]

-

Observation: The compound's solubility is observed. It is classified as "soluble" if it dissolves completely, "partially soluble" if some remains undissolved, and "insoluble" if no significant dissolution occurs after adding a total volume (e.g., 3 mL) of the solvent.[18] For this compound, it is expected to be practically insoluble in water but soluble in common organic solvents like alcohol and ether.[1][2][13]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. store.astm.org [store.astm.org]

- 8. chymist.com [chymist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. westlab.com [westlab.com]

- 14. ised-isde.canada.ca [ised-isde.canada.ca]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. che.utah.edu [che.utah.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Benzyl methyl ether synthesis from benzyl alcohol and methanol.

An In-depth Technical Guide to the Synthesis of Benzyl Methyl Ether from Benzyl Alcohol and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from benzyl alcohol and methanol. It details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate methodological comparison and selection for research and development applications.

Introduction

This compound is a valuable chemical intermediate and building block in organic synthesis, finding applications in the fragrance industry and as a protective group for alcohols in complex molecule synthesis. Its preparation from readily available starting materials like benzyl alcohol and methanol can be accomplished through several distinct pathways, each with its own set of advantages and limitations regarding reaction conditions, yield, and substrate compatibility. This document explores the most prevalent and effective methods for this transformation.

Synthetic Methodologies

The synthesis of this compound from benzyl alcohol and methanol is primarily achieved through two classical and effective methods: the Williamson ether synthesis and acid-catalyzed dehydration. Additionally, modern variations and alternative approaches offer milder conditions and improved efficiencies.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing this compound from benzyl alcohol and methanol, two main variations exist.

Reaction Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis pathways for this compound.

Experimental Protocols:

-

Method 1: From Benzyl Alcohol (Solvent-Free)

This procedure utilizes methyl iodide with solid potassium hydroxide, offering a simple, solvent-free approach.[1]

-

To a round-bottom flask, add benzyl alcohol (2.0 mmol, 216 mg).

-

Add freshly powdered potassium hydroxide pellets (excess).

-

Add methyl iodide (excess).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the solid KOH.

-

The filtrate is purified by column chromatography on silica gel to afford pure this compound.

-

-

Method 2: From Benzyl Chloride and Methanol

This method involves the in-situ generation of sodium methoxide from methanol and a strong base.[2]

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (172 moles, 6.9 kg) in methanol (1190 moles, 38 kg).

-

Heat the mixture to reflux.

-

Slowly add benzyl chloride (119 moles, 15.1 kg) to the refluxing solution.

-

Continue refluxing for 9-12 hours, monitoring the reaction by Gas Chromatography (GC) until the benzyl chloride is consumed.

-

After cooling, the product can be isolated by azeotropic distillation with cyclohexanol.[2]

-

Quantitative Data Summary: Williamson Ether Synthesis

| Method | Reactants | Base/Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1 | Benzyl Alcohol, Methyl Iodide | KOH (pellets) | None | Room Temp. | - | 75% | [1] |

| 2 | Benzyl Chloride, Methanol | NaOH | Methanol | Reflux | 9-12 h | 90% | [2] |

Acid-Catalyzed Dehydration

In this method, an acid catalyst facilitates the condensation of benzyl alcohol and methanol to form this compound, with the elimination of a water molecule. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as the self-etherification of benzyl alcohol to form dibenzyl ether or polymerization.[2]

Reaction Pathway: Acid-Catalyzed Dehydration

References

Structure and conformational analysis of benzyl methyl ether.

An In-depth Technical Guide to the Structure and Conformational Analysis of Benzyl Methyl Ether

Introduction

This compound (C₈H₁₀O), systematically named (methoxymethyl)benzene, is an organic compound featuring a benzyl group attached to a methyl group via an ether linkage.[1][2][3] Its structural simplicity belies a complex conformational landscape arising from the rotation around its flexible single bonds. This flexibility is of significant interest in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. Understanding the preferred conformations and the energy barriers to their interconversion is crucial for predicting molecular interactions and reactivity.

This technical guide provides a comprehensive overview of the structural and conformational properties of this compound. It synthesizes findings from a range of experimental techniques and theoretical calculations to offer a detailed picture of its molecular behavior. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of molecular conformation.

Molecular Structure

The fundamental structure of this compound consists of a phenyl ring, a methylene bridge (-CH₂-), an ether oxygen, and a terminal methyl group (-CH₃). The key to its conformational diversity lies in the rotation around two primary single bonds:

-

τ₁ (C_aryl - C_methylene): The torsion angle defining the orientation of the methoxymethyl group relative to the plane of the benzene ring.

-

τ₂ (C_methylene - O): The torsion angle around the benzyl C-O bond, often described by the C-C-O-C dihedral angle.

These rotational degrees of freedom give rise to several stable conformers with distinct geometries and energies.

Conformational Analysis

Experimental and computational studies have confirmed the existence of multiple stable conformers for this compound at room temperature.[4][5][6] The primary distinction between these conformers is the dihedral angle of the C-C-O-C backbone. Research has identified both gauche and trans arrangements.

Quantum chemical calculations and spectroscopic observations have revealed the coexistence of at least two to three distinct conformers.[4][5][6][7] One study identifies two primary conformers: ET, where the methyl ether and phenyl groups are in the plane of the benzene ring, and AG, where they are out of plane.[6] Another identifies one gauche and two trans conformers based on the CCOC dihedral angle.[4][5]

The relative stability of these conformers is governed by a delicate balance of intramolecular forces, including steric hindrance and stabilizing non-covalent interactions. Natural bond orbital (NBO) analysis has shown that intramolecular C-H···π and C-H···O interactions play a significant role in stabilizing the AG conformer.[6] Furthermore, electron delocalization from the non-bonding orbitals of the oxygen atom contributes to the conformational preferences.[4][5][8]

The diagram below illustrates the relationship between the key conformers of this compound.

Quantitative Structural and Energetic Data

The precise geometric parameters and energy differences between the conformers have been determined through a combination of spectroscopic measurements and high-level quantum chemical calculations.

Conformational Energies

Matrix-isolation IR spectroscopy has been used to determine the enthalpy difference between conformers. The AG conformer was found to be more stable than the ET conformer.

| Parameter | Value | Method | Reference |

| Enthalpy Difference (ΔH(AG−ET)) | -1.03 ± 0.06 kJ·mol⁻¹ | Matrix-Isolation IR Spectroscopy | [6] |

Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for analyzing the chemical environment of protons within the molecule. The signals are influenced by the electron-withdrawing effects of the oxygen atom and the diamagnetic anisotropy of the aromatic ring.[9]

| Protons | Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic (C₆H₅) | ~7.3 | Multiplet | Deshielded by aromatic ring current.[9] |

| Methylene (-CH₂-) | ~4.4 - 5.2 | Singlet | Adjacent to both the oxygen atom and the aromatic ring.[9] |

| Methyl (-CH₃) | ~3.3 - 3.6 | Singlet | Deshielded by the adjacent electronegative oxygen atom.[9] |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Methodologies for Structural Elucidation

A variety of experimental and computational methods are employed to investigate the structure and conformational dynamics of this compound. The workflow below outlines the synergistic approach used in a typical conformational analysis study.

Experimental Protocols

-

UV-UV Hole Burning & Fluorescence-Detected Infrared (FDIR) Spectroscopy: These experiments are typically conducted in a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures.

-

Sample Preparation: this compound is seeded in a carrier gas (e.g., Argon) and expanded through a pulsed nozzle into a vacuum chamber, creating a supersonic jet.

-

UV-UV Hole Burning: A "pump" UV laser excites a specific conformer to an excited electronic state. A second, delayed "probe" UV laser monitors the ground state population. A depletion in the fluorescence signal indicates that both lasers interacted with the same conformer.

-

FDIR Spectroscopy: An IR laser is introduced before the UV probe laser. When the IR laser is resonant with a vibrational mode of a specific conformer, it causes a depletion in the fluorescence signal, allowing for the recording of a conformer-specific IR spectrum.[4][5][7]

-

-

Matrix-Isolation Infrared (IR) Spectroscopy: This technique allows for the study of individual conformers trapped in an inert solid matrix at low temperatures.

-

Matrix Deposition: A mixture of this compound and a large excess of an inert gas (e.g., Argon) is deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (~10-20 K).

-

Spectroscopic Measurement: The IR spectrum of the isolated molecules in the matrix is recorded.

-

Annealing/Temperature Studies: By varying the deposition temperature or annealing the matrix, the relative populations of the conformers can be altered, allowing for the determination of thermodynamic properties like enthalpy differences.[6]

-

-

Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the average molecular structure in the gas phase.

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded.

-

Structural Refinement: The diffraction pattern contains information about the internuclear distances. By analyzing the radial distribution curve derived from the pattern, key structural parameters such as bond lengths, bond angles, and torsional angles for the most abundant conformers can be determined.[10][11][12]

-

Computational Protocols

-

Quantum Chemical Calculations: These calculations are essential for predicting the properties of different conformers and the barriers between them.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the flexible dihedral angles (τ₁ and τ₂) to locate all possible energy minima (stable conformers) and transition states.

-

Geometry Optimization: The geometry of each identified stationary point is fully optimized using a chosen level of theory (e.g., Density Functional Theory with a functional like B3LYP) and a suitable basis set (e.g., 6-311+G**).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)).

-

Conclusion

The conformational behavior of this compound is characterized by the existence of multiple, energetically accessible conformers. Spectroscopic and computational evidence points to a dynamic equilibrium between gauche and trans forms, distinguished primarily by the C-C-O-C dihedral angle. The relative stability of these conformers is dictated by a subtle interplay of steric repulsion and stabilizing intramolecular forces, such as C-H···π and C-H···O hydrogen bonds, and hyperconjugative effects. A synergistic approach combining high-resolution gas-phase spectroscopy with high-level quantum chemical calculations has been indispensable in unraveling this complex conformational landscape. The detailed understanding of these structural preferences is fundamental for predicting the molecule's interactions in complex chemical and biological systems.

References

- 1. This compound | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Spectroscopic and Theoretical Studies on Conformational Stability of this compound - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. expertsmind.com [expertsmind.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on the Natural Occurrence of Benzyl Methyl Ether in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of benzyl methyl ether in the plant kingdom. It delves into the quantitative data available, detailed experimental protocols for its detection and analysis, and the putative biosynthetic pathways responsible for its formation. This document is intended to be a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

This compound (CAS No. 538-86-3), a volatile organic compound with a characteristic fruity and floral scent, has been identified as a component of the essential oils and floral scents of a select number of plant species. Its presence contributes to the complex aroma profiles of these plants, playing potential roles in pollinator attraction and defense mechanisms. The following table summarizes the plant species in which this compound has been reported.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Method of Analysis | Reference(s) |

| Uvaria chamae P. Beauv. | Annonaceae | Root Bark | GC-MS | [1] |

| Gastrodia elata Blume | Orchidaceae | Rhizome (Tuber) | HPLC, Spectroscopic Analysis | [2][3][4][5][6] |

| Dimocarpus longan Lour. | Sapindaceae | Fruit | GC-MS | [7][8][9][10][11] |

| Crataegus pinnatifida Bge. | Rosaceae | Not Specified | Not Specified | [12][13][14] |

| Schisandra chinensis (Turcz.) Baill. | Schisandraceae | Fruit/Seeds | GC-MS | [15][16][17][18][19] |

Quantitative Data

Quantitative analysis of this compound in plant matrices is crucial for understanding its contribution to the plant's chemical profile and for potential applications. However, precise quantitative data for this compound is limited in the scientific literature.

Table 2: Quantitative Data of this compound in Plants

| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |

| Uvaria chamae P. Beauv. | Root Bark Essential Oil | 0.16% | GC-MS |

Note: While this compound has been reported in the other listed species, specific quantitative data was not available in the reviewed literature. Gastrodia elata has been shown to contain p-hydroxythis compound and 4-hydroxy-3-(4-hydroxybenzyl)this compound, but not this compound itself in the cited studies.

Experimental Protocols

The identification and quantification of this compound in plant materials rely on established analytical techniques for volatile and semi-volatile compounds. The following are detailed methodologies for two common approaches.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Floral Volatiles

This non-destructive method is ideal for analyzing the scent compounds emitted by living flowers.

Protocol:

-

Sample Preparation:

-

Select a healthy, blooming flower.

-

Enclose the flower in a volatile collection chamber (e.g., a glass jar or a polyacetate bag) for a defined period (e.g., 1-24 hours) to allow volatiles to accumulate in the headspace.

-

-

Volatile Trapping (Solid-Phase Microextraction - SPME):

-

Insert an SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the collection chamber.

-

Expose the fiber for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately after sampling, insert the SPME fiber into the heated injection port of a gas chromatograph coupled to a mass spectrometer.

-

Injector Temperature: 250 °C (for thermal desorption of analytes).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

-

Quantification can be achieved by creating a calibration curve with a pure standard of this compound.

-

Steam Distillation for Essential Oil Extraction

This classic method is used to isolate essential oils from plant tissues, such as leaves, flowers, and roots.[20][21][22][23][24]

Protocol:

-

Material Preparation:

-

Collect fresh or dried plant material (e.g., 100 g of Uvaria chamae root bark).

-

If necessary, grind the material to increase the surface area.

-

-

Apparatus Setup:

-

Set up a steam distillation apparatus, consisting of a boiling flask (for generating steam), a biomass flask (to hold the plant material), a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).

-

-

Distillation:

-

Place the plant material in the biomass flask.

-

Heat the water in the boiling flask to generate steam.

-

Pass the steam through the plant material. The steam will vaporize the volatile compounds.[20][21][23][24]

-

The mixture of steam and volatile compounds will travel to the condenser.

-

Cool the condenser with circulating cold water to condense the vapor back into a liquid.

-

Collect the distillate, which will consist of an aqueous phase (hydrosol) and an organic phase (essential oil).

-

-

Essential Oil Separation:

-

As this compound is immiscible with water, it will separate from the hydrosol.

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

-

-

GC-MS Analysis of the Essential Oil:

-

Dilute a small amount of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject the diluted sample into the GC-MS system and analyze using similar parameters as described in the HS-GC-MS protocol.

-

Biosynthetic Pathway

The biosynthesis of this compound in plants is not yet fully elucidated with a specific, characterized enzyme. However, based on the known pathways of benzenoid biosynthesis and the general mechanism of methylation in plants, a putative pathway can be proposed.[25][26][27][28]

The precursor to this compound is benzyl alcohol, which is derived from the shikimate pathway via phenylalanine and cinnamic acid.[25][26][27][28] The final step is likely the methylation of the hydroxyl group of benzyl alcohol. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

This proposed pathway highlights the key intermediates and enzymatic steps. The identification and characterization of the specific O-methyltransferase responsible for the methylation of benzyl alcohol in different plant species remains an area for future research.

Conclusion

This compound is a naturally occurring volatile compound found in a limited number of plant species, contributing to their unique aromatic profiles. While its presence has been confirmed in several plants, quantitative data remains scarce. The analytical methods for its detection and quantification are well-established, primarily relying on GC-MS. The biosynthetic pathway is believed to proceed via the shikimate and benzenoid pathways, culminating in the methylation of benzyl alcohol by an O-methyltransferase. Further research is needed to isolate and characterize the specific enzymes involved in its biosynthesis and to quantify its presence in a wider range of plant species. This knowledge will not only enhance our understanding of plant secondary metabolism but also open avenues for its potential application in the fragrance, flavor, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Gastrodia elata BI.:A Comprehensive Review of Its Traditional Use, Botany, Phytochemistry, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Chemical constituents from aqueous extract of Gastrodia elata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropharmacological effects of Gastrodia elata Blume and its active ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study of the volatile profile characteristics of longan during storage by a combination sampling method coupled with GC/MS [agris.fao.org]

- 9. tropentag.de [tropentag.de]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. Crataegus pinnatifida: chemical constituents, pharmacology, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quality analysis of hawthorn leaves (the leaves of Crataegus pinnatifida Bge. var major N.E.Br) in different harvest time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical composition and antioxidant activity of the essential oil of Schisandra chinensis fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Analysis of the essential oil of Schisandra chinensis (Turcz.) Baill. with GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Steam Distillation | doTERRA Essential Oils [doterra.com]

- 21. distillequipment.com [distillequipment.com]

- 22. engineering.iastate.edu [engineering.iastate.edu]

- 23. distillique.co.za [distillique.co.za]

- 24. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 25. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Understanding in Vivo Benzenoid Metabolism in Petunia Petal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Williamson Ether Synthesis of Benzyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of benzyl methyl ether, a valuable reagent and building block in organic synthesis. This document details the core principles of the reaction, presents quantitative data from various synthetic approaches, offers detailed experimental protocols, and illustrates key concepts through logical diagrams.

Core Principles

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of preparing this compound, this involves the reaction of an alkoxide or phenoxide with a suitable alkylating agent.

There are two primary synthetic routes for the preparation of this compound via the Williamson synthesis:

-

Route A: The deprotonation of benzyl alcohol to form a benzyl alkoxide, which then reacts with a methylating agent (e.g., methyl iodide, dimethyl sulfate).

-

Route B: The reaction of a benzyl halide (e.g., benzyl chloride or benzyl bromide) with a methoxide salt (e.g., sodium methoxide).

The choice of route is often dictated by the availability and reactivity of the starting materials, as well as by considerations of potential side reactions.

Reaction Mechanism

The synthesis of this compound via the Williamson reaction follows an SN2 pathway. This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group and an inversion of stereochemistry if the carbon is chiral. In the case of this compound synthesis, the key step is the nucleophilic attack of either the benzyl alkoxide on the methylating agent (Route A) or the methoxide on the benzylic carbon of the benzyl halide (Route B).

Quantitative Data Presentation

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the choice of reactants, base, solvent, and reaction conditions. The following tables summarize quantitative data from various reported procedures.

Route A: From Benzyl Alcohol

| Benzyl Alcohol Derivative | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Methyl Iodide | KOH | None | Room Temp. | Not Specified | 75 | |

| Benzyl Alcohol | Dimethyl Sulfate | NaOH | Water | Not Specified | Not Specified | High | [1] |

Route B: From Benzyl Halide

| Benzyl Halide | Methoxide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Chloride | Sodium Methoxide | Methanol | Reflux | 9-12 | 90 | [2] |

| Benzyl Bromide | Sodium Methoxide | Methanol | Not Specified | Not Specified | High | [3] |

| Benzyl Chloride | Methanol/NaOH (PTC) | Dichloromethane | Not Specified | Not Specified | High | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis from Benzyl Alcohol and Methyl Iodide

Materials:

-

Benzyl alcohol

-

Methyl iodide

-

Potassium hydroxide (KOH) pellets

Procedure:

-

In a round-bottom flask, combine benzyl alcohol and potassium hydroxide pellets. The molar ratio of benzyl alcohol to KOH should be approximately 1:2.

-

Add methyl iodide to the mixture. A molar ratio of benzyl alcohol to methyl iodide of 1:4 has been found to be effective.

-

Stir the reaction mixture at room temperature. The reaction is typically carried out without an additional solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation.

Protocol 2: Synthesis from Benzyl Chloride and Sodium Methoxide

Materials:

-

Benzyl chloride

-

Sodium methoxide

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in methanol.

-

Add benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 9-12 hours.[2]

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated sodium chloride is removed by filtration.

-

The methanol is removed from the filtrate by distillation or rotary evaporation.

-

The crude this compound is then purified by distillation. A 90% yield has been reported after azeotropic distillation with cyclohexanol.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Williamson ether synthesis of this compound.

Potential Side Reactions

The primary side reaction that competes with the Williamson ether synthesis is the E2 elimination, especially when using sterically hindered alkyl halides or strong, bulky bases. Since benzyl halides lack β-hydrogens, elimination is not a concern when using a benzyl halide as the electrophile. However, if a different primary or secondary alkyl halide were used with a strong base, elimination would be a significant consideration.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of this compound. By carefully selecting the starting materials, base, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary data and protocols to enable researchers and drug development professionals to effectively implement this important transformation in their synthetic endeavors.

References

An In-depth Technical Guide to Benzyl Methyl Ether: Chemical Identification, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl methyl ether, a significant chemical compound utilized in various scientific and industrial applications. This document details its chemical identifiers, physical and chemical properties, a standard experimental protocol for its synthesis, and its role as a protecting group in organic synthesis, a crucial aspect of drug development.

Chemical Identifiers and Properties

This compound is systematically known as (methoxymethyl)benzene. For clarity and precise identification in a research and development setting, a variety of chemical identifiers are used. These, along with its key physicochemical properties, are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Citation |

| CAS Number | 538-86-3 | [1][2][3][4][5] |

| IUPAC Name | (methoxymethyl)benzene | [1][6] |

| Molecular Formula | C8H10O | [1][4] |

| InChI | InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1][2][3][7] |

| InChIKey | GQKZBCPTCWJTAS-UHFFFAOYSA-N | [1][2][3][6] |

| Canonical SMILES | COCC1=CC=CC=C1 | [1][6][8] |

| EC Number | 208-705-7 | [1] |

| PubChem CID | 10869 | [9] |

| UNII | F22RLS78BD | [10] |

| DSSTox Substance ID | DTXSID5060227 | |

| Synonyms | Ether, benzyl methyl; Methyl benzyl ether; alpha-Methoxytoluene | [1][2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 122.16 g/mol | [1][4] |

| Appearance | Clear colourless to slightly yellowish liquid | [1][6] |

| Melting Point | -52.6 °C | [1][2] |

| Boiling Point | 170-171 °C | |

| Density | 0.977 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4990-1.5040 at 20 °C | [1][6][10] |

| Flash Point | 54.44 °C (130.00 °F) | [10] |

| Vapor Pressure | 1.5 mmHg at 25.00 °C | [10] |

| XLogP3 | 1.9 | [1][8] |

Experimental Protocol: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a widely used and reliable method for the preparation of ethers, including this compound.[11][12][13] This S\N2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11][12]

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH3I) or dimethyl sulfate

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the anhydrous solvent.

-

Carefully add sodium hydride in portions to the solution. The reaction will produce hydrogen gas, so proper ventilation is crucial. The sodium hydride deprotonates the benzyl alcohol to form sodium benzoxide, the nucleophilic alkoxide.

-

Nucleophilic Substitution: Once the evolution of hydrogen gas has ceased, slowly add methyl iodide to the flask. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the S\N2 reaction.

-

Work-up: After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), the reaction is quenched by the slow addition of water to destroy any excess sodium hydride.

-

The organic layer is separated, washed with brine (a saturated aqueous solution of NaCl), and dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation), and the crude this compound is purified by distillation.

Application in Drug Development: Benzyl Ethers as Protecting Groups

In the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule.[3][7] Benzyl ethers are commonly employed as protecting groups for alcohols due to their stability under a wide range of reaction conditions and the availability of mild and selective deprotection methods.[2][6]

The benzyl group can be introduced via the Williamson ether synthesis as described above.[2] A key advantage of the benzyl protecting group is its removal by hydrogenolysis, a reaction that is typically mild and high-yielding.[3][14] This process involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst, which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct.[2][14]

Visualized Workflow: Benzyl Ether in Protecting Group Chemistry

The following diagram illustrates the logical workflow of utilizing a benzyl ether as a protecting group for an alcohol in a synthetic sequence.

Caption: Workflow for using a benzyl ether as a protecting group.

References

- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 8. homework.study.com [homework.study.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Solved 4-3: Williamson Ether Synthesis - 1 For this | Chegg.com [chegg.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

Early Synthetic Routes to Benzyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core, early methods for the synthesis of benzyl methyl ether, a valuable reagent and building block in organic chemistry. The document details the seminal synthetic strategies, offering comprehensive experimental protocols and quantitative data to facilitate replication and methodological comparison.

Introduction

This compound, with its simple structure, has been a target and a tool in organic synthesis for over a century. Its preparation is a classic illustration of ether synthesis. The earliest and most enduring methods for its formation rely on two principal strategies: the nucleophilic substitution reaction known as the Williamson ether synthesis and the acid-catalyzed condensation of alcohols. This guide will elaborate on these foundational methods.

The Williamson Ether Synthesis

Developed in the 1850s, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing ethers.[1][2][3] The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion.[1][2] For the synthesis of this compound, this can be approached in two primary ways.

Reaction of Benzyl Halide with a Methoxide Source

This is the most traditional application of the Williamson synthesis for this target molecule. It involves the reaction of a benzyl halide, typically benzyl chloride, with a methoxide salt, such as sodium methoxide.[4] The reaction proceeds via an S(N)2 mechanism.[2]

Reaction Mechanism:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

An industrial-scale synthesis has been reported involving the reaction of benzyl chloride with sodium hydroxide in methanol. The following is a lab-scale adaptation of this procedure.

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of anhydrous methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood and add the sodium in small portions.

-

Reaction: To the freshly prepared sodium methoxide solution, add 12.66 g (100 mmol) of benzyl chloride dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture at reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Methylation of Benzyl Alcohol

An alternative approach involves the deprotonation of benzyl alcohol to form the corresponding alkoxide, which is then treated with a methylating agent.

Reaction Mechanism:

Caption: Methylation of Benzyl Alcohol.

Experimental Protocols:

Using Methyl Iodide:

-

Reaction Setup: To a stirred mixture of 215 mg (2 mmol) of benzyl alcohol and powdered potassium hydroxide (pellet) in a round-bottom flask, add methyl iodide. A substrate to methyl iodide molar ratio of 1:4 has been reported to be effective.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography.

-

Workup and Purification: After completion of the reaction, quench with water and extract the product with diethyl ether. The organic layer is then washed, dried, and concentrated. Purification can be achieved by distillation. A 75% yield has been reported for this method.[5]

Using Dimethyl Sulfate:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 10.8 g (100 mmol) of benzyl alcohol in 50 mL of a suitable solvent like tetrahydrofuran. Add 4.4 g (110 mmol) of sodium hydroxide as a concentrated aqueous solution.

-

Methylation: Cool the mixture in an ice bath and add 13.9 g (110 mmol) of dimethyl sulfate dropwise, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Workup and Purification: Carefully quench the reaction with a dilute aqueous ammonia solution to destroy any unreacted dimethyl sulfate. Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and concentrate. The product can be purified by vacuum distillation.

Acid-Catalyzed Etherification

This compound can also be synthesized by the acid-catalyzed condensation of benzyl alcohol and methanol. This method, however, is often less efficient for primary alcohols compared to the Williamson synthesis and can be complicated by side reactions.

Experimental Protocol:

A study reported the formation of this compound from benzyl alcohol in an aqueous methanol solution at elevated temperatures.

-

Reaction Mixture: In a batch reactor, a mixture of benzyl alcohol and an aqueous methanol solution (e.g., a molar ratio of 0.025 mol methanol to 0.11 mol water) is prepared.

-

Reaction Conditions: The mixture is heated to a high temperature (e.g., 573 K) for a specified time (e.g., 60 minutes).

-

Yield: Under these conditions, a yield of 12% was reported. The addition of carbon dioxide (18 MPa) was found to enhance the yield to 33% due to the in situ formation of carbonic acid, which catalyzes the reaction.

Quantitative Data Summary

| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| Williamson Synthesis | Benzyl Chloride | Sodium Hydroxide | Methanol | 9-12 hours | Reflux | 90% | - |

| Methylation | Benzyl Alcohol | Methyl Iodide, Potassium Hydroxide | None | - | Room Temp. | 75% | [5] |

| Acid-Catalyzed | Benzyl Alcohol | - | Aqueous Methanol | 60 minutes | 573 K | 12% | - |

| Acid-Catalyzed + CO₂ | Benzyl Alcohol | Carbon Dioxide | Aqueous Methanol | 60 minutes | 573 K | 33% | - |

Experimental Workflow

Caption: General Experimental Workflow for Ether Synthesis.

Conclusion

The early methods for the synthesis of this compound are dominated by the robust and versatile Williamson ether synthesis. This method, proceeding via an S(_N)2 pathway, offers high yields and is applicable with either benzyl halides and methoxide or benzyl alcohol and a methylating agent. While acid-catalyzed methods exist, they have historically been less efficient for this particular transformation. The choice of method for researchers today will depend on factors such as starting material availability, scale, and the presence of other functional groups in more complex substrates.

References

Spectroscopic Analysis of Benzyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for benzyl methyl ether, a common organic compound often used as a building block in organic synthesis and as a fragrance ingredient. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~3.6 | Singlet | 3H | Methyl protons (-OCH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in deuterated chloroform (CDCl₃).

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 138.5 | Quaternary | Aromatic C (ipso) |

| 128.4 | Tertiary | Aromatic CH (ortho, para) |

| 127.7 | Tertiary | Aromatic CH (meta) |

| 74.6 | Secondary | Methylene C (-CH₂-) |

| 58.2 | Primary | Methyl C (-OCH₃) |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Data is typically acquired in CDCl₃.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1100 | Strong | C-O-C ether stretch (asymmetric) |

| 740, 695 | Strong | Monosubstituted benzene ring bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 122 | 45 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M-H]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 45 | 10 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

This compound sample

-

Pasteur pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer's observe frequency to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm), which is internally referenced to TMS.[2][3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

This compound sample

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one or two drops of neat this compound onto the surface of a clean, dry salt plate.[4]

-

Assemble the Cell: Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

-

Acquire Spectrum: Place the salt plate assembly in the sample holder of the spectrometer.

-

Data Collection: Initiate the scan. The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator to prevent moisture damage.[5]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source.

-

Helium carrier gas

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or hexane) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Ensure the mass spectrometer is tuned and calibrated.

-

-

Ionization:

-

The standard electron energy for EI is 70 eV.[6]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The sample is vaporized and carried by the helium gas onto the chromatographic column.

-

Separation and Detection: The this compound is separated from the solvent and other components as it passes through the GC column. Upon elution, it enters the mass spectrometer's ion source.

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose structures for the key fragments based on their m/z values.[7][8]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a generalized workflow for spectroscopic analysis.

Caption: Correlation of spectroscopic techniques with the structural features of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(538-86-3) 13C NMR [m.chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

Understanding the reactivity of the benzylic position in benzyl methyl ether.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylic position of benzyl methyl ether, the carbon atom directly attached to both the phenyl ring and the methoxy group, serves as a focal point for a diverse array of chemical transformations. Its heightened reactivity, a consequence of the ability of the adjacent aromatic ring to stabilize reactive intermediates, makes it a valuable synthon in organic chemistry and a key consideration in the metabolism and degradation of drug molecules. This guide provides a comprehensive overview of the reactivity at this position, detailing common reactions, underlying mechanisms, and experimental considerations.

Factors Influencing Reactivity

The notable reactivity of the benzylic position in this compound stems primarily from the resonance stabilization of intermediates formed during reactions. Whether proceeding through a radical, carbocationic, or carbanionic intermediate, the overlap of the p-orbitals of the benzene ring with the orbital bearing the unpaired electron, positive charge, or negative charge, respectively, delocalizes the charge or radical character, thereby lowering the activation energy of the reaction.[1][2][3][4] The bond dissociation energy of a benzylic C-H bond is significantly lower than that of a typical primary C-H bond, making hydrogen abstraction a more facile process.[5][6]

Key Reactions at the Benzylic Position

The benzylic methylene group in this compound is susceptible to a variety of transformations, including oxidation, halogenation, substitution, and C-H activation.

Oxidation

Oxidation of the benzylic position is a common and synthetically useful transformation, often leading to the formation of aldehydes, esters, or carboxylic acids. The choice of oxidant and reaction conditions dictates the final product.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (formed from Na₂Cr₂O₇ and a strong acid) will typically oxidize the benzylic carbon all the way to a carboxylic acid, cleaving the ether linkage in the process to yield benzoic acid.[1][2] However, more controlled oxidations can be achieved. For instance, N-Bromosuccinimide (NBS) can be used to selectively produce either aromatic aldehydes or aromatic methyl esters.[7] The reaction proceeds via a free-radical bromination at the benzylic position. The resulting monobromo intermediate can eliminate methyl bromide to form the aldehyde, or undergo a second bromination followed by hydrolysis to yield the methyl ester.[7] Nitric acid in dichloromethane has also been reported to oxidize benzylic ethers to the corresponding carbonyl compounds.[8][9] Other notable methods include oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)[10][11][12] and in situ generated o-iodoxybenzoic acid (IBX).[13][14]

Table 1: Oxidation of this compound and Derivatives

| Oxidizing Agent/System | Product(s) | Yield (%) | Reference(s) |

| N-Bromosuccinimide (1 equiv), CCl₄, reflux | Aromatic Aldehyde | Varies | [7] |

| N-Bromosuccinimide (2 equiv), CCl₄, rt | Aromatic Methyl Ester | Good | [7] |

| Nitric acid, Dichloromethane | Benzaldehyde | Good | [8][9] |

| Cu₂O/C₃N₄, TBHP, air | Methyl Benzoate | 75-97 | [15] |

| o-Iodoxybenzoic Acid (in situ) | Benzoic Acid, Benzaldehyde | 60 (acid), 4 (aldehyde) | [13] |

| 4-acetamido-TEMPO, PhI(OAc)₂ | Benzaldehyde | High | [11] |

Halogenation

Free-radical halogenation at the benzylic position of this compound can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[7][16][17] This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical.[1][2][18] The selectivity for the benzylic position over other positions is high due to the stability of this radical intermediate.[4][16]

Reaction Pathway: Free-Radical Bromination

Caption: Free-radical bromination mechanism.

Nucleophilic Substitution

The benzylic position, when functionalized with a good leaving group (e.g., a halide), is highly susceptible to nucleophilic substitution reactions.[1][2] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. Primary benzylic halides, such as the product of the aforementioned halogenation, typically react via an Sₙ2 pathway.[1][19] The formation of a resonance-stabilized benzylic carbocation makes the Sₙ1 pathway also highly favorable for secondary and tertiary benzylic systems.[1][2][20] For example, benzyl bromide reacts rapidly with methanol to form this compound, a reaction that can proceed via an Sₙ1 mechanism.[21]

Logical Relationship: Sₙ1 vs. Sₙ2 at the Benzylic Position

Caption: Factors influencing Sₙ1 and Sₙ2 pathways.

C-H Activation and Lithiation

More advanced transformations involve the direct activation of the benzylic C-H bond. Treatment of this compound with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) leads to benzylic lithiation.[22] This benzylic anion can then react with various electrophiles. Transition metal-catalyzed C-H activation has also been explored, offering pathways for C-C bond formation.[23][24][25]

Experimental Protocols

General Procedure for the Preparation of Aromatic Aldehydes via NBS Oxidation[7]

To a solution of the this compound (1 mmol) in carbon tetrachloride (15 mL), N-bromosuccinimide (178 mg, 1 mmol) is added. The reaction mixture is heated to reflux for 1 hour while being illuminated by a 60-watt light bulb placed approximately 10 cm from the flask. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (10 mL) and 0.1 M sodium hydroxide (5 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by chromatography or through the formation of a sodium bisulfite addition product.

Experimental Workflow: NBS Oxidation to Aldehyde

Caption: Step-by-step oxidation protocol.

General Procedure for the Preparation of Aromatic Methyl Esters via NBS Oxidation[7]

To a solution of the this compound (1 mmol) in carbon tetrachloride (10 mL), N-bromosuccinimide (356 mg, 2 mmol) is added. The reaction mixture is stirred at room temperature for 3-24 hours while being illuminated by a 60-watt light bulb positioned 10 cm from the flask. The solvent is then removed under reduced pressure. A 0.1 M aqueous sodium hydroxide solution (3 mL) is added to the residue, and the mixture is stirred for 15-30 seconds at room temperature. Ethyl acetate (10 mL) is then added, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product.

Conclusion

The benzylic position in this compound is a versatile functional handle that undergoes a wide range of chemical transformations. The ability of the phenyl ring to stabilize reactive intermediates is the cornerstone of this reactivity. A thorough understanding of the factors governing these reactions, including the choice of reagents and reaction conditions, is crucial for synthetic chemists and drug development professionals. The methodologies and mechanistic insights presented in this guide provide a solid foundation for harnessing the synthetic potential of this important structural motif.

References

- 1. chemistry.coach [chemistry.coach]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. gcwk.ac.in [gcwk.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The bond dissociation energy at the C-H bond for the compound:- (I) Ph-C.. [askfilo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of benzylic alcohols and ethers to carbonyl derivatives by nitric acid in dichloromethane [air.uniud.it]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]

- 14. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Khan Academy [khanacademy.org]

- 21. youtube.com [youtube.com]

- 22. Benzylic substitution of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Methyl and benzyl C–H activation through carbene insertion in MR(CO)2(carbene)(η-C5H5)(M = Mo or W; R = Me or PhCH2) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water | MDPI [mdpi.com]

- 25. Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Benzyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals